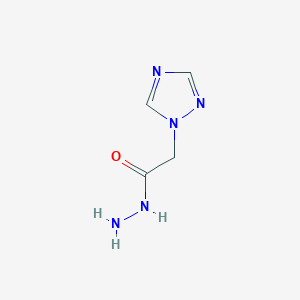

2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-8-4(10)1-9-3-6-2-7-9/h2-3H,1,5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQSTXJOPINFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of 1,2,4 Triazole Scaffolds

The 1,2,4-triazole (B32235) ring is a privileged scaffold in drug discovery and development, renowned for its broad spectrum of pharmacological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, is a key structural feature in numerous clinically approved drugs. nih.govdergipark.org.tr Its prevalence in medicinal chemistry can be attributed to several key factors:

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug molecule.

Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

Coordination Properties: The nitrogen atoms can coordinate with metal ions, a property exploited in the mechanism of action of certain antifungal agents.

The incorporation of the 1,2,4-triazole moiety has led to the development of potent drugs across various therapeutic areas.

Table 1: Prominent Therapeutic Applications of 1,2,4-Triazole Derivatives

| Therapeutic Area | Examples of Drug Classes |

| Antifungal | Azole antifungals (e.g., Fluconazole, Itraconazole) that inhibit ergosterol (B1671047) biosynthesis. nih.gov |

| Anticancer | Aromatase inhibitors (e.g., Letrozole, Anastrozole) used in the treatment of hormone-sensitive breast cancer. |

| Antiviral | Nucleoside analogues (e.g., Ribavirin) with broad-spectrum antiviral activity. |

| Anticonvulsant | Various derivatives have shown significant activity in preclinical models of epilepsy. |

| Antibacterial | Compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. |

The Acetohydrazide Moiety: a Versatile Synthetic Tool

The acetohydrazide group (-COCH₂NHNH₂) appended to the 1,2,4-triazole (B32235) ring in the title compound is not merely a passive linker. Instead, it serves as a highly reactive and versatile synthetic handle, enabling chemists to construct more complex molecular architectures through a variety of chemical transformations. Hydrazides are known to be important organic intermediates. nih.gov

The reactivity of the acetohydrazide moiety is centered around the terminal primary amine (-NH₂) and the adjacent carbonyl group (C=O). This functionality allows for several key reactions:

Schiff Base Formation: The primary amine of the hydrazide readily condenses with aldehydes and ketones to form Schiff bases (imines). researchgate.netnih.gov This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of derivatives for biological screening. The resulting azomethine group (-N=CH-) can be a crucial pharmacophore in its own right or a precursor for further cyclization reactions.

Cyclization Reactions: The acetohydrazide moiety is a key precursor for the synthesis of a wide range of other heterocyclic rings. chempap.org By reacting with appropriate bifunctional reagents, it can be cyclized to form five- and six-membered heterocycles such as:

1,3,4-Oxadiazoles impactfactor.org

Thiazolidinones researchgate.net

Azetidinones researchgate.net

Other triazole derivatives

These cyclization reactions are instrumental in creating novel molecular frameworks with distinct three-dimensional shapes and electronic properties, which are critical for selective interaction with biological targets.

Academic Research Trajectories for 2 1h 1,2,4 Triazol 1 Yl Acetohydrazide

Established Synthetic Pathways to this compound

The most common and direct method for preparing this compound involves a two-step process starting from the parent 1H-1,2,4-triazole heterocycle. This approach is favored for its efficiency and the ready availability of the starting materials.

Synthesis from Precursors Bearing the 1,2,4-Triazole Ring

The synthesis commences with the N-alkylation of the 1,2,4-triazole ring. In this step, 1H-1,2,4-triazole is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution. Common bases and solvent systems include sodium ethoxide in ethanol (B145695) or potassium carbonate in acetone. rjptonline.orgnih.govmdpi.com This reaction yields the key intermediate, ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. The selection of the base and solvent is crucial for optimizing the yield and minimizing side products.

Approaches Involving Hydrazinolysis Reactions

The second and final step in the synthesis of the target compound is the hydrazinolysis of the ethyl ester intermediate. Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically in an alcoholic solvent like ethanol or n-butanol. nih.govscispace.comnih.gov The mixture is heated under reflux for several hours, during which the hydrazide group replaces the ethoxy group of the ester, yielding this compound as the final product. nih.gov This reaction is a robust and widely used method for converting esters to hydrazides due to its high efficiency and straightforward procedure. nih.gov

Synthesis of Substituted this compound Derivatives

The versatility of this compound allows for further modifications at both the acetohydrazide group and the triazole nucleus, leading to a wide array of derivatives.

Functionalization of the Acetohydrazide Group

The terminal amino group of the acetohydrazide moiety is a reactive site for various chemical transformations. The most common functionalization is the condensation reaction with a range of aldehydes or ketones. This reaction, typically catalyzed by a few drops of glacial acetic acid in an alcoholic solvent, results in the formation of N'-substituted benzylidene-2-(1H-1,2,4-triazol-1-yl)acetohydrazides, which are a class of Schiff bases also known as acylhydrazones. rjptonline.orgproquest.com This method allows for the introduction of diverse aryl and alkyl substituents.

Further functionalization can be achieved by reacting the acetohydrazide with isocyanates or isothiocyanates to yield corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, which can be subsequently cyclized into other heterocyclic systems like oxadiazoles (B1248032) or triazole-thiols. researchgate.net

Modification of the 1,2,4-Triazole Nucleus

Derivatives with substituents on the 1,2,4-triazole ring are typically synthesized by starting with an appropriately substituted triazole precursor. nih.gov For example, compounds such as 3-aryl- or 5-aryl-1,2,4-triazoles can be used as the initial substrate. These substituted triazoles then undergo the same two-step synthetic sequence described previously: N-alkylation with an ethyl haloacetate followed by hydrazinolysis. nih.govmdpi.com This strategy is highly effective as it allows for the incorporation of a wide variety of functional groups onto the triazole core prior to the formation of the acetohydrazide side chain.

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and move towards more environmentally friendly processes, advanced synthetic techniques have been applied to the synthesis of 1,2,4-triazole derivatives. Microwave-assisted synthesis has emerged as a powerful tool in this area. scielo.org.za Microwave irradiation can significantly accelerate the rate of chemical reactions, leading to higher yields in shorter time frames compared to conventional heating methods. rjptonline.orgscielo.org.za For instance, the condensation of acetohydrazide intermediates with aldehydes to form Schiff bases can be efficiently performed under microwave conditions. rjptonline.orgproquest.com This technique is particularly beneficial for multi-step syntheses and the creation of compound libraries for screening purposes. scispace.comscielo.org.za

Microwave-Assisted Synthesis of this compound and Its Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods.

The synthesis of acetohydrazide derivatives is a key step that benefits significantly from microwave irradiation. The conversion of a corresponding ester, ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, to this compound involves treatment with hydrazine hydrate. Under microwave conditions, this reaction can be completed in minutes, whereas conventional heating may require several hours. For instance, the synthesis of the analogous compound, 2-(1H-benzo[d] scirp.orgscielo.org.zahilarispublisher.comtriazol-1-yl)acetohydrazide, from its ethyl ester and hydrazine hydrate was achieved with a 95% yield in just 3 minutes under microwave irradiation at 80 W. scirp.orgresearchgate.net A similar efficiency can be anticipated for the synthesis of the title compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Analogous Acetohydrazide

| Compound | Method | Reaction Time | Power | Yield (%) | Reference |

|---|---|---|---|---|---|

| ethyl 2-(1H-benzo[d] scirp.orgscielo.org.zahilarispublisher.comtriazol-1-yl)acetate | Conventional | 24 hours | N/A | 73 | researchgate.net |

| 2-(1H-benzo[d] scirp.orgscielo.org.zahilarispublisher.comtriazol-1-yl)acetohydrazide | Microwave | 3 minutes | 80 W | 95 | researchgate.net |

Furthermore, this resulting acetohydrazide serves as a crucial intermediate for synthesizing a variety of derivatives, such as Schiff bases, through condensation with different aromatic aldehydes. rjptonline.orgproquest.com Microwave irradiation also proves highly effective for these subsequent reactions, yielding pure products in high yields within a short timeframe. scirp.org The use of microwave assistance in the synthesis of various other 1,2,4-triazole derivatives has been well-documented, highlighting its broad applicability in generating libraries of biologically relevant compounds efficiently. scielo.org.zanih.gov

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,2,4-triazole derivatives, several innovative green approaches have been developed.

One significant advancement is the use of continuous-flow chemistry. A novel, metal-free, one-pot process for the synthesis of the related compound 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed under flow conditions. rsc.orgchemrxiv.org This method is atom-economical, highly selective, and environmentally benign as it avoids the need for chromatographic purification and the isolation of intermediates. rsc.org Compared to traditional batch processes, flow reactors achieve higher yields and allow for the safe handling of highly energetic intermediates. rsc.orgchemrxiv.org This strategy involves the efficient construction of the triazole ring through condensation, representing a sustainable and scalable approach. rsc.org

Another eco-friendly strategy involves the use of deep eutectic solvents (DESs) as reaction media. DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea, which are liquid at or below 100°C. hilarispublisher.com These solvents are biodegradable, have low toxicity, and are prepared from inexpensive, readily available components. Research on the synthesis of coumarinyl 1,2,4-triazoles demonstrated that using a choline chloride:urea (1:2) deep eutectic solvent at 80°C resulted in the best conversion rates. hilarispublisher.com This approach eliminates the need for volatile and often toxic organic solvents, aligning with the core tenets of green chemistry.

Table 2: Examples of Green Chemistry Approaches in Triazole Synthesis

| Approach | Key Features | Example Compound/Class | Advantages | Reference |

|---|---|---|---|---|

| Continuous-Flow Synthesis | Metal-free, one-pot, continuous process | 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid | Atom economical, high selectivity, avoids chromatography, safe handling of intermediates, higher yields | rsc.orgchemrxiv.org |

| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-toxicity solvents | Coumarinyl 1,2,4-triazoles | Avoids volatile organic solvents, environmentally benign, good conversion rates | hilarispublisher.com |

These green methodologies offer promising pathways for the sustainable synthesis of this compound and its derivatives, emphasizing efficiency, safety, and environmental responsibility.

X-ray Crystallographic Analysis

Molecular Conformation and Geometry in Solid State

In the solid state, molecules adopt a conformation that minimizes steric hindrance and maximizes stabilizing intermolecular interactions. For 2-(1H-benzotriazol-1-yl)acetohydrazide, the molecule is essentially planar. nih.gov It is anticipated that this compound would also adopt a relatively planar conformation, with the triazole ring and the acetohydrazide group lying in close proximity.

The bond lengths within the acetohydrazide moiety are particularly informative. For instance, in the benzotriazole (B28993) derivative, the C-N bond of the amide group is reported to be relatively short, suggesting a degree of electronic delocalization. nih.gov This partial double bond character contributes to the planarity of the amide group. Similar electronic characteristics are expected for the title compound.

Table 1: Selected Crystallographic Data for 2-(1H-benzotriazol-1-yl)acetohydrazide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉N₅O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1434 (9) |

| b (Å) | 6.5885 (12) |

| c (Å) | 25.754 (5) |

| β (°) | 94.227 (3) |

| Volume (ų) | 870.4 (3) |

Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds are the principal drivers of the supramolecular assembly in acetohydrazide derivatives. In the crystal structure of 2-(1H-benzotriazol-1-yl)acetohydrazide, molecules are linked into infinite chains by intermolecular O—H···N hydrogen bonds. nih.gov It is highly probable that this compound would exhibit a similar hydrogen bonding pattern, where the hydrazide -NH and -NH₂ groups act as hydrogen bond donors, and the carbonyl oxygen and the nitrogen atoms of the triazole ring act as acceptors.

Spectroscopic Characterization for Structural Insights

Spectroscopic methods provide valuable information about the structure and conformation of molecules in both the solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the triazole ring, the methylene (B1212753) group, and the hydrazide moiety.

In derivatives of this compound, the methylene protons adjacent to the triazole ring typically appear as a singlet. nih.gov The protons of the -NH and -NH₂ groups of the hydrazide would appear as exchangeable signals, and their chemical shifts can be influenced by solvent and concentration. The protons of the triazole ring would give rise to characteristic signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound would show signals for the carbonyl carbon of the hydrazide, the methylene carbon, and the carbons of the triazole ring. The chemical shift of the carbonyl carbon is particularly diagnostic and typically appears in the downfield region of the spectrum.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole-CH | 7.5 - 8.5 | 140 - 155 |

| -CH₂- | 4.5 - 5.5 | 45 - 55 |

| -C=O | - | 165 - 175 |

| -NH- | 9.0 - 11.0 (broad) | - |

Note: These are approximate ranges and can vary depending on the specific derivative and solvent used.

Conformational studies in solution can also be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can provide information about the spatial proximity of different protons in the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C-N, and C=N bonds. The N-H stretching vibrations of the hydrazide group are typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group gives rise to a strong absorption band, usually in the range of 1650-1680 cm⁻¹. The C=N and C-N stretching vibrations of the triazole ring and the rest of the molecule would appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

The positions and shapes of these absorption bands can provide information about hydrogen bonding. For instance, the C=O stretching frequency can be lowered if the carbonyl group is involved in a hydrogen bond. Similarly, the N-H stretching bands can be broadened and shifted to lower frequencies upon hydrogen bond formation. In related triazole derivatives, the N-H stretching vibration is observed around 3082-3151 cm⁻¹. tuiasi.ro

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ / -NH | N-H stretching | 3200 - 3400 |

| C=O | C=O stretching | 1650 - 1680 |

| C=N (Triazole) | C=N stretching | 1500 - 1600 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular structure of this compound and its derivatives, providing precise information on the molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectra offer valuable insights into the compound's structural integrity and the relative stability of its constituent parts.

The molecular formula for this compound is C₄H₇N₅O, corresponding to a molecular weight of 141.13 g/mol . chemscene.com In mass spectrometry, this compound is expected to exhibit a prominent molecular ion peak ([M]+•) or a protonated molecule ([M+H]+) depending on the ionization technique employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

While specific experimental mass spectral data for this compound is not extensively detailed in publicly available literature, the fragmentation pathways can be predicted based on the known behavior of 1,2,4-triazole derivatives and general principles of mass spectrometric fragmentation. researchgate.netuni-saarland.de The fragmentation of related 1,2,4-triazole structures often involves initial cleavages at the side chains attached to the triazole ring. zsmu.edu.uaresearchgate.net

For this compound, the most probable fragmentation pathways would involve the cleavage of the acetohydrazide side chain. Key fragmentation steps would likely include the loss of the hydrazide group (-NHNH₂) and subsequent loss of a carbonyl group (-CO). The 1,2,4-triazole ring itself is a stable aromatic system, but it can also undergo characteristic ring cleavages, leading to the formation of smaller nitrogen-containing fragments.

A plausible fragmentation pattern for this compound under electron ionization is proposed in the table below. This includes the initial molecular ion and subsequent fragment ions generated through the systematic loss of neutral molecules and radicals. The analysis of these fragments is instrumental in confirming the presence of both the 1,2,4-triazole ring and the acetohydrazide moiety.

In the study of derivatives, such as those with substitutions on the triazole ring or the acetohydrazide group, the fragmentation patterns will be influenced by the nature of these substituents. researchgate.net For instance, in related 2-((4-aryl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives, fragmentation often initiates with the loss of the substituted acetohydrazide side chain. rsc.org Similarly, studies on other 1,2,4-triazole derivatives have shown that the fragmentation pathways are highly dependent on the substituent's position and electronic effects.

The table below outlines the proposed major fragments for this compound based on its chemical structure and comparison with related compounds.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 141 | [C₄H₇N₅O]+• (Molecular Ion) | - |

| 110 | [C₄H₆N₄O]+• | NH₂ |

| 83 | [C₃H₅N₄]+ | CO, NH₂ |

| 69 | [C₂H₃N₃]+• (1H-1,2,4-triazole) | CH₂CONHNH₂ |

| 55 | [C₂H₃N₂]+ | CH₂CONHNH₂, N₂ |

| 42 | [CH₂N₂]+• | C₂H₃N₃, CO, NH₂ |

Theoretical and Computational Investigations of 2 1h 1,2,4 Triazol 1 Yl Acetohydrazide

Quantum Chemical Studies

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of a molecule. These studies can predict molecular geometry, orbital energies, and charge distributions, which collectively govern the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G**, which defines the mathematical functions used to describe the orbitals.

For 2-(1H-1,2,4-triazol-1-yl)acetohydrazide, a DFT calculation would yield the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. The electronic structure analysis would also reveal the distribution of electron density and the partial charges on each atom (e.g., Mulliken charges), indicating the polarity of different bonds within the molecule. The 1,2,4-triazole (B32235) ring is known to be planar, and DFT calculations would confirm the extent to which the acetohydrazide side chain influences this planarity.

Table 1: Representative DFT-Calculated Geometrical Parameters for a 1H-1,2,4-Triazole Ring This table presents typical values for the unsubstituted 1H-1,2,4-triazole ring as a reference for the core structure.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.36 | N2-N1-C5 | 106.0 |

| N2-C3 | 1.31 | N1-N2-C3 | 113.0 |

| C3-N4 | 1.35 | N2-C3-N4 | 104.0 |

| N4-C5 | 1.32 | C3-N4-C5 | 109.0 |

Note: Data is generalized from typical DFT studies on the 1,2,4-triazole scaffold. The acetohydrazide substituent at the N1 position would cause minor deviations in these values.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity. chemscene.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the hydrazide group and the nitrogen atoms of the triazole ring, while the LUMO would likely be distributed across the π-system of the triazole ring.

Table 2: Representative Frontier Molecular Orbital Energies for 1,2,4-Triazole Tautomers

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1H-1,2,4-triazole | -7.5 | 1.5 | 9.0 |

Note: Values are representative and generalized from theoretical studies on parent triazole rings. The specific energies for this compound would be influenced by the acetohydrazide substituent. ntu.edu.iq

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species. nih.gov

The color scheme typically ranges from red to blue:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential. nih.gov

In an MEP map of this compound, the most negative potential (red/yellow) would be expected around the carbonyl oxygen atom and the N2 and N4 atoms of the triazole ring, as these are sites with high electron density and lone pairs. The most positive potential (blue) would be localized on the hydrogen atoms of the hydrazide's amino group (-NH2), identifying them as the primary sites for hydrogen bonding donation. researchgate.net

Tautomeric Equilibrium and Stability Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton. The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, which is crucial for understanding its chemical reactivity and biological interactions. researchgate.net

For an N-substituted 1,2,4-triazole, the primary tautomeric consideration involves comparing the stability of isomers where the substituent is attached to different nitrogen atoms. In the case of this compound, the name specifies the attachment at the N1 position. A key theoretical question is its stability relative to the isomeric form, 2-(4H-1,2,4-triazol-4-yl)acetohydrazide.

Computational methods can predict the preferred tautomer by calculating the total Gibbs free energy (G) of each isomer. The tautomer with the lower energy is thermodynamically more stable and will be the predominant form at equilibrium. For the unsubstituted 1,2,4-triazole, many studies indicate that the 1H-tautomer is more stable than the 4H-tautomer. ijsr.netutar.edu.my However, the presence of substituents can alter this balance. researchgate.net DFT calculations would be necessary to definitively determine whether the acetohydrazide group at the N1 position is more or less stable than at the N4 position.

Table 3: Calculated Relative Stabilities of 1,2,4-Triazole Tautomers

| Tautomer System | Method/Basis Set | Relative Energy (kcal/mol) (ΔE) | More Stable Form |

|---|---|---|---|

| 1H- vs 4H- (unsubstituted) | DFT/B3LYP | 1H is lower by ~4-10 kcal/mol | 1H-1,2,4-triazole |

Note: Data is generalized from various computational studies on triazole tautomerism. ijsr.netresearchgate.net

While thermodynamic calculations predict which tautomer is more stable, kinetic analysis is needed to understand how readily they interconvert. This is achieved by calculating the energy barrier of the tautomerization reaction. Computationally, this involves locating the transition state (TS) structure, which is the highest energy point along the reaction pathway connecting the two tautomers.

The energy difference between the starting tautomer and the transition state is the activation energy (Ea). A high energy barrier indicates a slow interconversion, meaning the tautomers are kinetically stable and may be isolated. A low energy barrier suggests a rapid equilibrium between the forms. The mechanism for this interconversion often involves an intramolecular proton transfer or a solvent-assisted proton relay. Calculating this barrier provides a complete picture of the tautomeric dynamics of the molecule.

Solvatochromic Analysis and Solvent Effects on Electronic Properties

The study of solvent effects on the electronic absorption spectra of molecules, known as solvatochromism, provides valuable insights into the nature of the solute-solvent interactions and the electronic structure of the compound. For 1,2,4-triazole derivatives, the surrounding solvent medium can significantly influence their ultraviolet (UV) absorption spectra. researchgate.netresearchgate.net The electronic transitions, typically occurring in the 250-260 nm region for the 1,2,4-triazole ring, are sensitive to both the polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor. mjcce.org.mkmjcce.org.mk

Investigations on substituted 1,2,4-triazoline-3-thiones have demonstrated that these compounds can exist in thione-thiol tautomeric forms, and the equilibrium between them can be influenced by the solvent environment. semanticscholar.org The electronic behavior is affected by interactions with polar protic and aprotic solvents. semanticscholar.org The method of linear solvation energy relationships (LSER) is often employed to interpret these effects, correlating the shift in absorption maxima with solvent parameters like polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). researchgate.net

In protic solvents, such as alcohols and water, the polarity of the solvent often plays a dominant role in stabilizing the ground state of the triazole derivative. semanticscholar.org A positive solvatochromism, where the absorption maximum shifts to a longer wavelength (bathochromic shift) with increasing solvent polarity, suggests that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (hypsochromic or blue shift) indicates a more polar ground state. For some 1,2,4-triazoline-3-thiones, the polarity of protic solvents has been shown to be the primary factor in stabilizing the ground state. semanticscholar.org

Table 1: Summary of Solvent Effects on Electronic Spectra of 1,2,4-Triazole Derivatives

| Solvent Type | Dominant Interaction | General Observation |

|---|---|---|

| Protic | Polarity and Hydrogen Bond Donation | Often leads to stabilization of the ground state, with solvent polarity being a dominant factor. semanticscholar.org |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in medicinal chemistry to understand and predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. ijcrcps.compensoft.net

Molecular docking studies on various 1,2,4-triazole derivatives have revealed key molecular interactions that contribute to their binding with biological targets. nih.govnih.gov These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 1,2,4-triazole ring itself is a crucial pharmacophore, capable of acting as both a hydrogen bond donor and acceptor due to the presence of nitrogen atoms. nih.gov

For instance, in studies of 1,2,4-triazole-based derivatives targeting cancer-related proteins like c-kit tyrosine kinase, specific interactions have been identified. These include hydrogen bonding and alkyl interactions with amino acid residues such as LEU595, LYS623, VAL654, and CYS673 within the binding pocket of the protein. nih.gov Similarly, docking studies of 1,2,4-triazole compounds with enzymes like aromatase have shown interactions with key residues in the active site. ijcrcps.com The acetohydrazide moiety of the title compound provides additional hydrogen bond donor and acceptor sites, which can further anchor the ligand within the target's active site. Docking of other triazole derivatives into the active site of human prolyl hydroxylase domain-2 (PHD2) revealed hydrogen bond formation with residues like Arg 383 and bidentate coordination to the active site iron. qu.edu.qa

These molecular-level interactions are fundamental to the mechanism of action, stabilizing the ligand-target complex and influencing the compound's biological activity. The specific pattern of these interactions determines the selectivity and affinity of the compound for its target. unifi.it

A primary outcome of molecular docking is the prediction of the binding mode and the estimation of the binding affinity. The binding mode describes the three-dimensional orientation of the ligand within the active site, while the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. ijcrcps.com

Studies on various 1,2,4-triazole derivatives have reported a range of binding affinities depending on the specific derivative and the biological target. For example, certain triazole-acetamide hybrids showed excellent predicted binding affinities of -176.749 kcal/mol and -170.066 kcal/mol against c-kit tyrosine kinase and protein kinase B, respectively. nih.gov In another study focusing on aromatase inhibitors, designed 1,2,4-triazole derivatives exhibited binding energies ranging from -9.04 to -9.96 kcal/mol. ijcrcps.com The compound with the most favorable energy (-9.96 kcal/mol) was identified as having the highest potential affinity for the target. ijcrcps.com

The binding mode analysis reveals how the structural features of the ligand complement the topology of the active site. For 1,2,4-triazole derivatives, the triazole ring often positions itself to interact with key residues, while other parts of the molecule, such as the acetohydrazide group in the title compound, can adopt conformations that maximize favorable interactions with the surrounding amino acids. researchgate.net These predictions are crucial for structure-based drug design, allowing for the rational modification of the ligand's structure to improve its binding affinity and selectivity for a specific biological target. unifi.it

Table 2: Examples of Predicted Binding Affinities for 1,2,4-Triazole Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 1,2,4-Triazole-acetamide hybrids | c-Kit Tyrosine Kinase | -176.749 nih.gov |

| 1,2,4-Triazole-acetamide hybrids | Protein Kinase B | -170.066 nih.gov |

| Designed 1,2,4-triazole derivatives | Aromatase | -9.04 to -9.96 ijcrcps.com |

Chemical Reactivity and Derivatization of 2 1h 1,2,4 Triazol 1 Yl Acetohydrazide

Condensation Reactions with Carbonyl Compounds

The terminal -NH₂ group of the acetohydrazide is highly nucleophilic and readily participates in condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones. This reaction is a cornerstone for creating more complex molecular architectures.

The reaction between 2-(1H-1,2,4-triazol-1-yl)acetohydrazide and various carbonyl compounds results in the formation of N'-substituted hydrazones, commonly known as Schiff bases. This transformation involves the nucleophilic addition of the terminal amino group to the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (azomethine group, -N=CH- or -N=CR-). nih.govresearchgate.net The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, in an alcoholic solvent to drive the reaction to completion. researchgate.net These hydrazone derivatives are not merely stable end-products but also serve as crucial intermediates for subsequent cyclization reactions. researchgate.netresearchgate.net

This compound exhibits broad reactivity with a wide range of both aliphatic and aromatic aldehydes and ketones. The reaction with aromatic aldehydes, which may contain various substituents on the phenyl ring, proceeds efficiently to yield the corresponding N'-arylideneacetohydrazides. researchgate.netmdpi.com Similarly, ketones such as cyclopentanone (B42830) react to form the corresponding N'-cyclopentylideneacetohydrazide. nih.gov The general structure of the resulting Schiff bases incorporates the triazole moiety, the acetohydrazide backbone, and the substituent derived from the carbonyl compound. This versatility allows for the systematic modification of the molecular structure, which is a key strategy in medicinal chemistry for tuning biological activity.

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product (Schiff Base) |

|---|---|

| Benzaldehyde | N'-benzylidene-2-(1H-1,2,4-triazol-1-yl)acetohydrazide |

| 4-Hydroxyacetophenone | N'-(1-(4-hydroxyphenyl)ethylidene)-2-(1H-1,2,4-triazol-1-yl)acetohydrazide chemmethod.com |

| 3-Acetylpyridine | N'-(1-(pyridin-3-yl)ethylidene)-2-(1H-1,2,4-triazol-1-yl)acetohydrazide nih.gov |

| Cyclopentanone | N'-cyclopentylidene-2-(1H-1,2,4-triazol-1-yl)acetohydrazide nih.gov |

Cyclization Reactions of Acetohydrazide Derivatives

The derivatives of this compound, particularly the hydrazones and thiosemicarbazides, are pivotal precursors for synthesizing a variety of fused and substituted heterocyclic systems. These intramolecular cyclization reactions lead to the formation of stable five-membered rings.

1,3,4-Oxadiazoles: The Schiff bases derived from the acetohydrazide can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves treating the N'-acylhydrazone with a dehydrating agent like acetic anhydride. researchgate.netuobaghdad.edu.iq This process involves the intramolecular cyclization of the hydrazone, followed by dehydration to form the stable aromatic oxadiazole ring. organic-chemistry.orgopenmedicinalchemistryjournal.com

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles typically begins with the conversion of the acetohydrazide into an N-acylthiosemicarbazide intermediate by reacting it with an isothiocyanate. nih.gov These thiosemicarbazides can then be cyclized under acidic conditions, for instance, by using concentrated sulfuric acid or phosphorus oxychloride, to yield 2,5-disubstituted 1,3,4-thiadiazoles. researchgate.netsbq.org.brbu.edu.eg The reaction proceeds through dehydration and ring closure, where the sulfur atom from the thiosemicarbazide (B42300) is incorporated into the heterocyclic ring. sbq.org.br

Substituted 1,2,4-triazole-3-thiones (or mercapto-1,2,4-triazoles) are readily synthesized from the N-acylthiosemicarbazide derivatives of this compound. impactfactor.org The cyclization is typically achieved by refluxing the thiosemicarbazide in an aqueous alkaline solution, such as sodium hydroxide (B78521). nih.govorientjchem.org This base-catalyzed reaction involves intramolecular nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole (B32235) ring. nih.gov

Another pathway to substituted 1,2,4-triazoles involves reacting the acetohydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazate salt. researchgate.net Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-amino-5-mercapto-1,2,4-triazole derivatives. researchgate.netuobaghdad.edu.iq Similarly, reacting N-acylsemicarbazides (from isocyanates) under alkaline conditions can lead to the formation of 1,2,4-triazol-5-one (B2904161) (triazolidinone) derivatives. pharmainfo.in

Table 2: Examples of Cyclization Reactions

| Starting Derivative | Reagent/Condition | Product Heterocycle |

|---|---|---|

| N'-Acylhydrazone | Acetic Anhydride | 1,3,4-Oxadiazole uobaghdad.edu.iq |

| N-Acylthiosemicarbazide | Concentrated H₂SO₄ | 1,3,4-Thiadiazole (B1197879) researchgate.net |

| N-Acylthiosemicarbazide | Aqueous NaOH, Reflux | 1,2,4-Triazole-3-thione nih.govorientjchem.org |

| N-Acylsemicarbazide | Aqueous NaOH, Reflux | 1,2,4-Triazol-5-one researchgate.net |

Reactions with Isocyanates and Isothiocyanates

The reaction of this compound with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) is a fundamental derivatization step. The highly nucleophilic terminal nitrogen atom of the hydrazide attacks the electrophilic carbon atom of the isocyanate or isothiocyanate. researchgate.net

This addition reaction with an isocyanate yields an N¹-acyl-N⁴-substituted semicarbazide (B1199961). Reaction with an isothiocyanate produces the corresponding N¹-acyl-N⁴-substituted thiosemicarbazide. researchgate.netnih.gov These reactions are typically carried out by heating the reactants in a suitable solvent like ethanol (B145695). orientjchem.org The resulting semicarbazide and thiosemicarbazide products are stable, isolable intermediates that, as detailed previously, are essential precursors for the synthesis of various five-membered heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.govresearchgate.netnih.gov

Table 3: Reactivity with Isocyanates and Isothiocyanates

| Reagent | Intermediate Product |

|---|---|

| Phenyl isocyanate | 1-((1H-1,2,4-triazol-1-yl)acetyl)-4-phenylsemicarbazide researchgate.net |

| Phenyl isothiocyanate | 1-((1H-1,2,4-triazol-1-yl)acetyl)-4-phenylthiosemicarbazide researchgate.netresearchgate.net |

| Alkyl isothiocyanate | 1-((1H-1,2,4-triazol-1-yl)acetyl)-4-alkylthiosemicarbazide nih.gov |

Formation of Thiosemicarbazide and Semicarbazide Intermediates

The initial step in many derivatization strategies for acetohydrazides involves the reaction of the hydrazide with isothiocyanates or isocyanates. These reactions lead to the formation of acyl thiosemicarbazide or acyl semicarbazide intermediates, respectively.

Thiosemicarbazide Formation

Acyl thiosemicarbazides are synthesized through the addition reaction of a hydrazide with an appropriate alkyl or aryl isothiocyanate. dergipark.org.tr The reaction involves the nucleophilic attack of the terminal nitrogen atom of the this compound on the electrophilic carbon atom of the isothiocyanate's -N=C=S group. mdpi.com This process is typically carried out in a solvent such as ethanol. dergipark.org.trnih.gov The resulting 1-acyl-4-substituted-thiosemicarbazide intermediates are crucial precursors for various heterocyclic systems. mdpi.com

Semicarbazide Formation

In a similar fashion, semicarbazide derivatives are obtained from the reaction of this compound with various isocyanates (e.g., phenyl isocyanate). cas.cznih.gov The reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl group of the isocyanate. These reactions can be conducted by heating the reactants together, sometimes in a solvent like diethyl ether or N,N-dimethylacetamide. cas.cz

The tables below summarize the general reactions for the formation of these key intermediates from this compound.

Table 1: Synthesis of Thiosemicarbazide Intermediates

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Table 2: Synthesis of Semicarbazide Intermediates

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Subsequent Cyclization Pathways

The thiosemicarbazide and semicarbazide intermediates derived from this compound are not typically isolated as final products but are subjected to cyclization reactions to form stable five-membered heterocyclic rings. The pathway of these cyclization reactions is highly dependent on the reaction conditions, particularly the pH of the medium. ptfarm.plunisi.it

Cyclization of Thiosemicarbazide Intermediates

The cyclization of 1-acylthiosemicarbazides is a common and effective method for synthesizing 1,2,4-triazole and 1,3,4-thiadiazole derivatives.

Alkaline-Mediated Cyclization to 1,2,4-Triazoles: In the presence of an alkaline medium, such as aqueous sodium hydroxide (NaOH), acyl thiosemicarbazides undergo intramolecular cyclodehydration to yield 4,5-disubstituted-4H-1,2,4-triazole-3-thiol or its tautomeric thione form. dergipark.org.trnih.govsemanticscholar.org The reaction typically involves refluxing the intermediate in a basic solution. dergipark.org.tr This is a widely used method for the synthesis of 1,2,4-triazole-3-thiones. nih.govunisi.it

Acid-Mediated Cyclization to 1,3,4-Thiadiazoles: Conversely, when the cyclization is carried out in an acidic medium, such as concentrated sulfuric acid or hydrochloric acid, the reaction pathway shifts to favor the formation of 2,5-disubstituted-1,3,4-thiadiazole derivatives. ptfarm.plunisi.it

Cyclization of Semicarbazide Intermediates

Semicarbazide derivatives readily undergo cyclization in alkaline media. researchgate.net Heating the 1-acyl-4-substituted-semicarbazide intermediate in a dilute solution of sodium hydroxide (e.g., 2% NaOH) leads to an intramolecular cyclization, resulting in the formation of a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one ring system. cas.cznih.gov

The tables below illustrate the typical cyclization pathways for these intermediates.

Table 3: Cyclization Pathways for Thiosemicarbazide Intermediates

| Intermediate | Reagent/Condition | Product Class |

|---|---|---|

| 1-[(1H-1,2,4-triazol-1-yl)acetyl]-4-(alkyl/aryl)thiosemicarbazide | Aqueous NaOH, Reflux | 4-(Alkyl/Aryl)-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol |

Table 4: Cyclization Pathway for Semicarbazide Intermediates

| Intermediate | Reagent/Condition | Product Class |

|---|

Coordination Chemistry of 2 1h 1,2,4 Triazol 1 Yl Acetohydrazide and Its Derivatives

Ligand Properties and Coordination Modes

The ligand 2-(1H-1,2,4-triazol-1-yl)acetohydrazide possesses several potential donor sites, making it a versatile building block for the construction of coordination compounds. The presence of both a triazole ring and a hydrazide group allows for various modes of interaction with metal ions.

Role of the Triazole Nitrogen and Hydrazide Oxygen/Nitrogen Atoms in Metal Binding

The 1,2,4-triazole (B32235) ring is a well-established functional group in coordination chemistry, known for its ability to act as both a monodentate and a bridging ligand. chemicalbook.com The nitrogen atoms of the triazole ring have lone pairs of electrons that can be donated to a metal center. nih.gov Specifically, the N4 atom of the 1,2,4-triazole ring is a common coordination site. Furthermore, the N1 and N2 atoms can act as a bridging unit, linking two metal centers and facilitating the formation of polynuclear structures. ekb.eg The coordination versatility of the triazole moiety is a key factor in determining the dimensionality and nuclearity of the resulting metal complexes. ekb.eg

The acetohydrazide fragment (-CH₂C(=O)NHNH₂) introduces additional coordination sites. Hydrazide and its derivatives, hydrazones, are known to coordinate to metal ions in several ways. nih.gov The carbonyl oxygen atom of the hydrazide group is a primary donor site. edu.krd In its neutral form, the terminal nitrogen atom (-NH₂) of the hydrazide can also coordinate to a metal ion. Upon deprotonation of the amide proton under basic conditions, the ligand can coordinate through the enolate oxygen and the terminal nitrogen, forming a stable five-membered chelate ring with the metal ion. This bidentate O,N-coordination is a common feature in the chemistry of hydrazide-based ligands. edu.krd

Therefore, this compound can be expected to act as a versatile ligand, potentially exhibiting monodentate, bidentate, or bridging coordination modes. The specific mode of coordination will likely depend on factors such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent), and the presence of other coordinating or counter-ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction temperature can influence the nature of the resulting complex.

Formation of Mononuclear and Polynuclear Complexes

Given the potential coordination modes of the ligand, both mononuclear and polynuclear complexes can be anticipated. In a scenario where the ligand acts as a bidentate chelating agent through the hydrazide's oxygen and terminal nitrogen atoms, and the triazole ring remains uncoordinated or coordinates to the same metal center, mononuclear complexes are likely to form.

Conversely, the bridging capability of the 1,2,4-triazole ring, specifically through the N1 and N2 atoms, can lead to the formation of polynuclear complexes. chemicalbook.com In such structures, the triazole ring would link two or more metal centers, which could also be coordinated by the hydrazide moiety of the same or different ligand molecules. This can result in the formation of dimers, trimers, or even one-, two-, or three-dimensional coordination polymers. ekb.eg The formation of polynuclear structures is a well-documented characteristic of 1,2,4-triazole-based ligands. ekb.eg

Table 1: Potential Coordination Modes and Resulting Complex Types

| Coordination Mode of Ligand | Potential Donor Atoms | Resulting Complex Type |

| Monodentate | N4 of triazole | Mononuclear |

| Bidentate (Chelating) | Carbonyl O and terminal N of hydrazide | Mononuclear |

| Bidentate (Bridging) | N1 and N2 of triazole | Polynuclear |

| Tridentate (Chelating and Bridging) | Carbonyl O, terminal N, and N4 of triazole | Mononuclear or Polynuclear |

Spectroscopic and Structural Analysis of Metal-Ligand Adducts

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding are expected. A decrease in the stretching frequency of the C=O group (typically around 1650-1680 cm⁻¹) would indicate coordination of the carbonyl oxygen. edu.krd Similarly, changes in the vibrational bands associated with the N-H and C=N groups of the triazole ring would suggest their involvement in metal binding. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d electronic transitions are characteristic of the coordination environment (e.g., octahedral, tetrahedral, square planar). Charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Shifts in the resonances of the protons and carbons near the coordination sites can confirm the mode of binding.

Table 2: Expected Spectroscopic Changes upon Complexation

| Spectroscopic Technique | Observed Change | Interpretation |

| Infrared (IR) | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen |

| Changes in triazole ring vibrations | Coordination of triazole nitrogen(s) | |

| Appearance of new low-frequency bands | Formation of M-O and M-N bonds | |

| Electronic (UV-Vis) | Appearance of d-d transition bands | Information on coordination geometry |

| Presence of charge transfer bands | Electronic interactions between metal and ligand | |

| Nuclear Magnetic Resonance (NMR) | Shifts in proton and carbon resonances | Identification of coordination sites |

Applications of Coordination Compounds in Research (excluding clinical)

While specific applications for coordination compounds of this compound are not yet reported, the broader class of metal complexes with N-heterocyclic and hydrazone ligands has shown promise in various research areas.

Catalysis (if applicable)

Metal complexes containing hydrazone ligands have been investigated for their catalytic activity in a range of organic transformations. acs.org The presence of both nitrogen and oxygen donor atoms in the ligand can stabilize the metal center in various oxidation states, which is a key requirement for many catalytic cycles. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalyst.

For instance, metal-hydrazone complexes have been employed as catalysts in oxidation reactions, reductions, and carbon-carbon bond-forming reactions. edu.krd The catalytic activity often stems from the ability of the metal center to coordinate with the substrates and facilitate their transformation. Given that this compound contains a hydrazide moiety that can exist in equilibrium with a hydrazone-like enol form upon coordination, its metal complexes could potentially exhibit catalytic properties. The triazole group could also play a role in modulating the electronic properties of the metal center, thereby influencing its catalytic performance. Further research would be necessary to explore and establish any catalytic applications of these specific coordination compounds.

Materials Science

The field of materials science has shown significant interest in the coordination chemistry of ligands incorporating the 1,2,4-triazole moiety due to the versatile properties exhibited by their resulting metal complexes. While specific research focusing solely on the materials science applications of coordination compounds derived from this compound is limited in the available literature, the broader family of 1,2,4-triazole derivatives has been extensively studied, revealing potential for a range of advanced materials. The presence of multiple nitrogen atoms in the triazole ring, along with the hydrazide functional group, makes this compound a promising candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs) with interesting optical, magnetic, and catalytic properties.

The synthesis of acetohydrazide derivatives typically involves the reaction of the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) scispace.comnih.gov. Therefore, it is plausible that this compound can be synthesized from ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This ligand could then be utilized in the self-assembly of coordination compounds with various metal ions.

Luminescent Materials:

Coordination complexes of ligands containing the 1,2,4-triazole scaffold have demonstrated significant potential as luminescent materials researchgate.net. The 1,2,4-triazole system possesses excellent electron-transport and hole-blocking properties, which are desirable in the development of organic light-emitting diodes (OLEDs) and other light-emitting devices researchgate.net. When coordinated with lanthanide ions, such as Eu(III) and Tb(III), these ligands can act as "antenna ligands," absorbing energy and transferring it to the metal center, which then emits light with high color purity and long luminescence decay times. This sensitization process is crucial for enhancing the emission intensity of lanthanide ions. The resulting luminescent coordination polymers could find applications in solid-state lighting, displays, and sensors.

For instance, studies on other 1,2,4-triazole derivatives have shown that the resulting metal-organic frameworks can serve as platforms for tunable luminescent materials researchgate.net. The porous nature of these frameworks allows for the incorporation of guest molecules, which can modulate the luminescent properties of the material, leading to applications in chemical sensing.

Magnetic Materials:

Catalysis:

Metal-organic frameworks are recognized for their potential as heterogeneous catalysts due to their high surface area and tunable porosity samipubco.comnih.gov. The coordination of this compound to metal centers could result in MOFs with accessible active sites. For example, copper(II) coordination polymers have been investigated for their catalytic efficiency in microwave-assisted oxidation of alcohols scispace.com. The specific functional groups within the ligand can play a role in the catalytic activity.

Schiff Base Derivatives:

The acetohydrazide group in this compound can be readily condensed with aldehydes or ketones to form Schiff base ligands nih.govresearchgate.net. These Schiff bases offer an expanded coordination sphere and can lead to the formation of multinuclear metal complexes with unique structural and functional properties. The resulting coordination compounds of these Schiff base derivatives could also be explored for their applications in materials science, including catalysis and the development of new sensor technologies ignited.in.

While direct experimental data for the materials science applications of this compound coordination compounds is not extensively documented, the established properties of related 1,2,4-triazole-based materials provide a strong indication of their potential. Further research into the synthesis and characterization of metal complexes with this specific ligand is warranted to fully explore their capabilities in the development of advanced functional materials.

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies

Future research will likely focus on creating more efficient, sustainable, and versatile methods for synthesizing derivatives of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide. While established methods exist for the synthesis of triazoles and hydrazides, the development of innovative strategies can broaden the accessible chemical space.

Key areas for exploration include:

Green Chemistry Approaches: The use of microwave and ultrasound-assisted synthesis can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. researchgate.net The exploration of environmentally benign solvents and catalysts will also be a critical aspect.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions to construct complex derivatives from simple starting materials in a single step will enhance synthetic efficiency.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher purity and easier scalability of synthetic processes.

Metal-Free Synthesis: Developing synthetic routes that avoid the use of metal catalysts is an important goal to minimize potential toxicity in biological applications. researchgate.net

Advanced Computational Modeling and Drug Design Strategies

Computational chemistry is poised to play a pivotal role in guiding the rational design of new derivatives of this compound with tailored properties. These in silico methods can predict the biological activity and pharmacokinetic properties of novel compounds, thereby streamlining the drug discovery process.

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of derivatives with their biological activities.

Molecular Docking: Utilizing molecular docking simulations to predict the binding modes and affinities of new analogs with specific biological targets, such as enzymes and receptors.

Density Functional Theory (DFT) Calculations: Employing DFT to understand the electronic properties and reactivity of the molecule, which can inform the design of new reactions and analogs.

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity to guide the design of new and more potent compounds.

Exploration of New Chemical Transformations and Reactivity Patterns

A deeper understanding of the chemical reactivity of the this compound core is essential for its derivatization and the creation of novel molecular architectures. The presence of multiple reactive sites—the triazole ring, the hydrazide group, and the active methylene (B1212753) bridge—offers numerous possibilities for chemical modification.

Potential research avenues include:

Functionalization of the Triazole Ring: Exploring reactions to introduce a variety of substituents onto the carbon and nitrogen atoms of the triazole ring to modulate its electronic and steric properties.

Reactions of the Hydrazide Moiety: Investigating a broader range of condensation reactions with aldehydes, ketones, and other electrophiles to generate diverse Schiff bases and other derivatives.

Cyclization Reactions: Designing intramolecular cyclization reactions to create fused heterocyclic systems, which could lead to compounds with novel biological activities.

Design of Next-Generation Molecular Scaffolds Based on the this compound Core

The this compound scaffold can serve as a versatile building block for the construction of more complex and potent therapeutic agents. The concept of molecular hybridization, where this core is linked to other pharmacologically active moieties, is a promising strategy.

Future design strategies may focus on:

Hybrid Molecules: Covalently linking the this compound core with other known bioactive scaffolds to create hybrid molecules with potentially synergistic or dual-action therapeutic effects.

Molecular Conjugates: Forming conjugates with biomolecules such as peptides, steroids, or carbohydrates to enhance target specificity and improve pharmacokinetic profiles.

Dendrimers and Polymers: Using the core structure as a monomer or branching unit for the synthesis of dendrimers and polymers with potential applications in drug delivery and materials science.

Bioisosteric Replacement: Employing the triazole or hydrazide moieties as bioisosteres for other functional groups in known drugs to improve their properties.

Integration with Emerging Research Fields

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for integration into emerging and interdisciplinary fields of research beyond traditional medicinal chemistry.

Promising areas for integration include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.